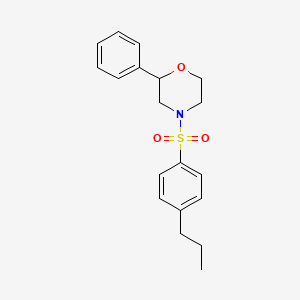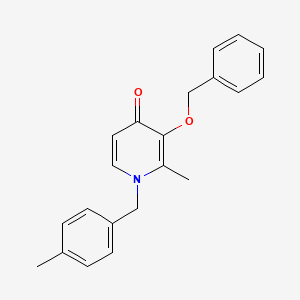
3-(benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone, commonly referred to as 3MBP, is a heterocyclic compound with a broad range of applications in the fields of pharmaceuticals, agrochemicals, and biochemistry. It has been used as a precursor in the synthesis of various drugs and is also known to exhibit biological activity.
科学的研究の応用
3MBP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various drugs and compounds and has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used in the synthesis of various polymers systems and as a catalyst in organic reactions. Additionally, 3MBP has been used as an inhibitor of enzymes and has been studied for its potential use as an anti-inflammatory agent.
作用機序
The mechanism of action of 3MBP is not fully understood. However, it is known to interact with various enzymes, receptors, and other proteins in a variety of ways. In particular, 3MBP has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins and thromboxanes. Additionally, 3MBP has been shown to interact with the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MBP are not fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, 3MBP has been shown to have anti-bacterial, anti-fungal, and anti-viral properties. It has also been shown to inhibit the release of histamine, which can lead to allergic reactions.
実験室実験の利点と制限
3MBP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent for many scientific experiments. Additionally, its wide range of biological activities makes it a useful tool for studying various biochemical and physiological processes. However, 3MBP has some limitations as well. For example, it has a relatively short half-life, meaning that it must be used quickly after synthesis. Additionally, its biological activity is not always consistent, making it difficult to predict the outcome of experiments using 3MBP.
将来の方向性
There are many potential future directions for the use of 3MBP. One potential direction is to investigate its use as an anti-cancer agent. Additionally, 3MBP could be studied for its potential use as an anti-viral or anti-bacterial agent. It could also be studied for its potential use as an anti-inflammatory agent. Additionally, 3MBP could be studied for its potential use in the synthesis of various heterocyclic compounds and polymers systems. Finally, 3MBP could be studied for its potential use as a catalyst in organic reactions.
合成法
3MBP can be synthesized using a variety of methods. The most common method is the reaction of benzaldehyde and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of an acid catalyst. This method yields a high yield of 3MBP with a purity of more than 99%. Other methods for the synthesis of 3MBP include the reaction of benzyl alcohol and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of a base catalyst and the reaction of benzyl bromide and 2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone in the presence of a base catalyst.
特性
IUPAC Name |
2-methyl-1-[(4-methylphenyl)methyl]-3-phenylmethoxypyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-16-8-10-18(11-9-16)14-22-13-12-20(23)21(17(22)2)24-15-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHUVZVGWJFFPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC(=O)C(=C2C)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2457450.png)
![5-({[(Ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2457454.png)

![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
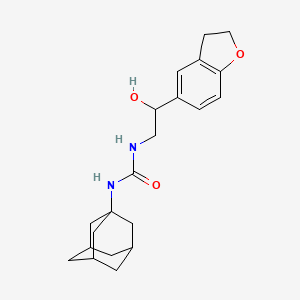
![6-(3-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2457462.png)
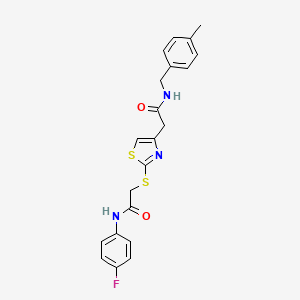
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)
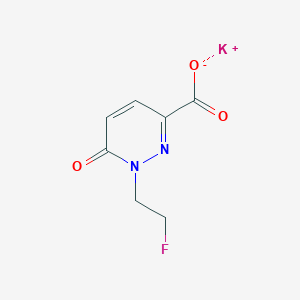
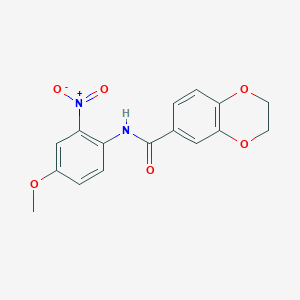


![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
